Home > Products > Screening Compounds P19431 > 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid
2-(2H-1,3-benzodioxol-5-yl)butanedioic acid - 861515-76-6

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid

Catalog Number: EVT-3296057
CAS Number: 861515-76-6
Molecular Formula: C11H10O6
Molecular Weight: 238.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: Piperonal (benzo[d][1,3]dioxole-5-carbaldehyde) is a common starting material for synthesizing compounds containing the benzo[d][1,3]dioxol group. For example, in paper [], piperonal is used in a nucleophilic addition reaction with acrylohydrazides to synthesize novel 2-(benzamido)-N-((benzo[d][1,3]dioxol-4-yl)methylene)-3-(substituted phenyl) acrylohydrazides.
  • Cyclization reactions: Paper [] describes the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide, which can be further modified to incorporate the benzo[d][1,3]dioxol group.
  • Metal-catalyzed reactions: Paper [] showcases a nickel-catalyzed annulation reaction between o-halobenzaldimines and 4-(benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol, leading to the formation of isoquinoline alkaloids.
Molecular Structure Analysis

The benzo[d][1,3]dioxol moiety contributes specific structural features that are important for interactions with biological targets. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are often employed to understand the structural features and conformations of compounds containing this group. For example, paper [] investigates the conformational analysis of (R)-2-(benzo[d][1,3]dioxol-5-yl)-6-isopropyloxy-2H-chromene-3-carboxylic acids using both solution and solid-state methods.

Chemical Reactions Analysis

Compounds containing the benzo[d][1,3]dioxol moiety are involved in various chemical reactions that are crucial for their synthesis and biological activity. Papers [], [], and [] describe reactions involving this moiety, including:

  • Hydrolysis: Paper [] describes the acid-mediated hydrolysis of domperidone, a drug containing a benzo[d][1,3]dioxol group, leading to the formation of specific degradants.
  • Oxidation: Paper [] also investigates the peroxide-mediated oxidation of domperidone, generating a distinct oxidation product.
  • Ring contraction: Paper [] demonstrates the acid and/or thermal-mediated ring contraction of 3',5'-diarylspiro(benzo[d][1,3]dioxole-2,4'-[1,2,6]thiadiazines) to form 3-aryl-4-(2-arylbenzo[d][1,3]dioxol-2-yl)-1,2,5-thiadiazoles.
Mechanism of Action

The mechanism of action of compounds containing the benzo[d][1,3]dioxol group varies depending on the specific compound and its biological target. Papers [], [], [], [], and [] illustrate different mechanisms of action associated with this group:

  • Receptor antagonism: Paper [] describes the endothelin-A receptor antagonism of (R)-2-(benzo[d][1,3]dioxol-5-yl)-6-isopropyloxy-2H-chromene-3-carboxylic acids.
  • Enzyme inhibition: Paper [] focuses on the inhibition of monoacylglycerol lipase (MAGL) by a piperidine triazole urea compound containing the benzo[d][1,3]dioxol group.
  • Modulation of signaling pathways: Paper [] investigates the role of SB-505124, a compound containing the benzo[d][1,3]dioxol group, as a selective inhibitor of transforming growth factor-β type I receptors, modulating the TGF-β signaling pathway.
Applications
    • Endothelin-A receptor antagonists: Paper [] and [] describe the development of (R)-2-(benzo[d][1,3]dioxol-5-yl)-6-isopropyloxy-2H-chromene-3-carboxylic acids (S-1255) as potent and orally active endothelin-A receptor antagonists for potential applications in cardiovascular diseases.
    • Monoacylglycerol lipase inhibitors: Paper [] reports on the development of {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) as a potent and selective MAGL inhibitor with potential therapeutic applications in pain, neurodegenerative disorders, and cancer.
    • Transforming growth factor-β signaling inhibitors: Paper [] and [] focus on the development of SB-431542 and SB-505124 as potent and selective inhibitors of TGF-β type I receptors, offering potential therapeutic applications in fibrosis, cancer, and wound healing.
    • Dopamine D1 receptor positive allosteric modulators: Paper [] describes the discovery and characterization of two D1 PAMs, including Compound A [1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine], targeting cognitive deficits associated with schizophrenia.
    • Hedgehog signaling pathway inhibitors: Paper [] explores the development of benzo[d][1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine derivatives as potent inhibitors of the Hedgehog signaling pathway, which plays a critical role in embryonic development and cancer.
  • Material science: Paper [] explores the use of amino-functionalized graphene quantum dots (AF-GQDs) containing the benzo[d][1,3]dioxol group as cathode interlayers in organic solar cells, enhancing their efficiency.

  • Analytical chemistry: Paper [] describes the use of a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Droxidopa and its related substances, including impurities containing the benzo[d][1,3]dioxol group.

2-(benzo[1,3]dioxol-5-yl)-2H-chromene-3-carboxylic acid

  • Compound Description: This compound served as a lead compound in the development of a series of endothelin-A (ET(A)) selective receptor antagonists with a 2H-chromene skeleton. [] This research aimed to modify existing angiotensin II antagonists to discover new ET(A) antagonists.
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. Modifications of this lead compound, focusing on substituents at the 2-, 3-, 4-, and 6-positions of the 2H-chromene ring, led to the discovery of potent and selective ET(A) receptor antagonists. []

(R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acid (formula 108)

  • Compound Description: This compound represents the crucial basic structure for recognition by the ET(A) receptor, discovered through a structure-activity relationship (SAR) study of a series of endothelin-A (ET(A)) selective receptor antagonists. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The SAR study revealed that specific substituents, like the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups at the 2-, 3-, and 6-positions, respectively, on the (R)-2H-chromene skeleton, were essential for potent and selective ET(A) receptor binding affinity. []

(R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255)

  • Compound Description: This compound, also known as S-1255, emerged as the most potent ET(A) receptor antagonist in a series of compounds with a 2H-chromene skeleton. [] It exhibits high binding affinity for the ET(A) receptor (IC50 = 0.19 nM) and displays 630-fold selectivity for ET(A) over ET(B) receptors. [] It also demonstrates 55% oral bioavailability in rats. [] Further pharmacological characterization revealed its effectiveness in inhibiting ETA receptor-mediated contractions in isolated rabbit femoral arteries (pA2 = 8.8) and reducing blood pressure in deoxycorticosterone acetate-salt hypertensive rats. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. S-1255 represents a specific example within the series of (R)-2-(benzo[1,3]dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acids, demonstrating the potential for developing highly potent and orally active ET(A) receptor antagonists. [, ]

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

  • Compound Description: This compound, A-182086, is a combined endothelin A/B (ETA/B) receptor antagonist investigated for its potential in treating diabetic nephropathy. [] Studies in rats with streptozotocin (STZ)-induced hyperglycemia showed that A-182086 significantly reduced proteinuria, glomerular permeability, and restored the integrity of the glomerular filtration barrier components. []
  • Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This compound highlights the therapeutic potential of compounds featuring the benzo[d][1,3]dioxol-5-yl moiety in addressing diseases like diabetic nephropathy. []

2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

  • Compound Description: This compound, ABT-627, is a selective ETA receptor antagonist also investigated for treating diabetic nephropathy. [] Like A-182086, it significantly attenuated proteinuria, glomerular permeability, and restored glomerular filtration barrier component integrity in rats with STZ-induced hyperglycemia. [] Furthermore, ABT-627 exhibited anti-inflammatory and antifibrotic effects by attenuating glomerular sICAM-1 and MCP-1 expression. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The research suggests that selective ETA antagonists like ABT-627 might be more advantageous for treating diabetic kidney disease than combined ETA/B antagonists. []

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

  • Compound Description: This compound, SB-505124, is a potent and selective small molecule inhibitor of TGF-β type I receptors (ALK4, ALK5, and ALK7). [] It inhibits the phosphorylation of Smad2 and Smad3 by these receptors and exhibits greater potency than the related ALK5 inhibitor, SB-431542. []
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. SB-505124 demonstrates the potential of this chemical class in developing therapeutics targeting TGF-β signaling for various diseases, including fibrosis and cancer. []

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)

  • Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor ALK5, which plays a role in the synthesis of extracellular matrix proteins like fibronectin and collagen I α1. [] While SB-431542 can inhibit both Smad3 phosphorylation by ALK5 and TGF-β1-induced collagen I α1 production, it is less potent than SB-505124. [, ]
  • Relevance: This compound shares the benzo[1,3]dioxol-5-yl substituent with 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. SB-431542 is structurally related to SB-505124 and highlights the role of chemical modifications in modulating potency and selectivity towards specific targets within the TGF-β signaling pathway. [, ]

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

  • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It is currently in clinical trials and demonstrates significant improvements over existing C1 correctors like VX-809 and VX-661 in terms of potency, efficacy, and drug-drug interactions. []
  • Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This structural similarity highlights the relevance of benzodioxole derivatives in various therapeutic areas, including cystic fibrosis. []

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor)

  • Compound Description: VX-809, also known as Lumacaftor, is a C1 corrector molecule used in combination therapies for cystic fibrosis to enhance the processing and trafficking of the F508delCFTR protein to the cell surface. [] While effective, it has limitations in potency and drug-drug interaction profiles compared to ABBV-2222/GLPG2222. []
  • Relevance: This compound shares the 2,2-difluorobenzo[d][1,3]dioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. This comparison underscores the continuous efforts in medicinal chemistry to optimize existing drug molecules for improved efficacy and safety profiles. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

  • Compound Description: VX-661, also known as Tezacaftor, is another C1 corrector used in combination therapies for cystic fibrosis. [] While it shows some efficacy in improving F508delCFTR processing, its potency and efficacy are lower compared to ABBV-2222/GLPG2222. []
  • Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol-5-yl substituent with a modified cyclopropane ring compared to the benzo[1,3]dioxol-5-yl substituent in 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid. The development of ABBV-2222/GLPG2222 exemplifies the continuous efforts to improve upon existing CFTR correctors by modifying their structures for enhanced therapeutic benefits. []

Properties

CAS Number

861515-76-6

Product Name

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid

IUPAC Name

2-(1,3-benzodioxol-5-yl)butanedioic acid

Molecular Formula

C11H10O6

Molecular Weight

238.19

InChI

InChI=1S/C11H10O6/c12-10(13)4-7(11(14)15)6-1-2-8-9(3-6)17-5-16-8/h1-3,7H,4-5H2,(H,12,13)(H,14,15)

InChI Key

ZIRWLKGPGSMWRY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.